3,4,5-Triethoxybenzoic acid
Overview
Description
3,4,5-Triethoxybenzoic acid: is an organic compound with the molecular formula C13H18O5 . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by ethoxy groups. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Gallic Acid: One common method involves the methylation of gallic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Esterification and Hydrolysis: Another method involves the esterification of 3,4,5-trimethoxybenzoic acid with ethanol, followed by hydrolysis to obtain the desired product.
Industrial Production Methods: Industrial production of 3,4,5-triethoxybenzoic acid often involves large-scale methylation and esterification processes, followed by purification steps such as recrystallization and vacuum drying to achieve high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,5-Triethoxybenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
Chemistry: 3,4,5-Triethoxybenzoic acid is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways. Its derivatives are often used in the development of enzyme inhibitors and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other materials. It is also employed in the production of specialty chemicals and additives .
Mechanism of Action
The mechanism of action of 3,4,5-triethoxybenzoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The ethoxy groups enhance its binding affinity and specificity towards these targets, leading to various biochemical effects. The compound can modulate enzyme activity, inhibit microbial growth, and influence metabolic pathways .
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzoic acid
- 3,4-Dimethoxybenzoic acid
- Gallic acid trimethyl ether
Comparison: 3,4,5-Triethoxybenzoic acid is unique due to the presence of ethoxy groups, which impart distinct chemical and physical properties compared to its methoxy counterparts. The ethoxy groups increase the compound’s lipophilicity, enhancing its solubility in organic solvents and its ability to interact with lipid membranes. This makes it more suitable for certain applications in drug development and industrial processes .
Properties
IUPAC Name |
3,4,5-triethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-4-16-10-7-9(13(14)15)8-11(17-5-2)12(10)18-6-3/h7-8H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCENSLDYFDZUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219992 | |
Record name | 3,4,5-Triethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6970-19-0 | |
Record name | 3,4,5-Triethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6970-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Triethoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006970190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6970-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-Triethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-triethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4,5-triethoxybenzoic acid interact with lanthanide ions, and what are the structural characteristics of the resulting complexes?
A1: this compound acts as a ligand, coordinating with lanthanide ions (like Lanthanum, Praseodymium, and Europium) through its carboxylic acid group. [] This coordination forms stable complexes with intriguing structures. [] X-ray diffraction analysis reveals that in the presence of 1,10-phenanthroline (phen), the acid forms dinuclear complexes, where two lanthanide ions are bridged by the carboxylic groups. [] Each lanthanide ion is coordinated to seven oxygen atoms (from three this compound molecules) and two nitrogen atoms (from one phen molecule), resulting in a distorted monocapped square antiprism geometry. [] Interestingly, the carboxylic acid group exhibits diverse coordination modes: bidentate chelate, bridging bidentate, and bridging tridentate, showcasing its versatile binding ability. []
Q2: What is the thermal behavior of this compound complexes?
A2: Research indicates that lanthanide complexes incorporating this compound exhibit interesting thermal properties. [] Studies using TG/DSC-FTIR techniques have helped to elucidate the thermal decomposition mechanisms of these complexes. [] Furthermore, heat capacity measurements over a temperature range (263.15 to 463.15 K) have revealed a solid-to-solid phase transition for these complexes, typically occurring between 280 and 350 K. [] This phase transition is further supported by observations of supercooling during heating and cooling cycles, along with variations in endothermic and exothermic enthalpies. []
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